molecular formula C6H6N4 B1592542 1H-Imidazo[4,5-c]pyridin-2-amine CAS No. 68074-63-5

1H-Imidazo[4,5-c]pyridin-2-amine

Cat. No. B1592542
CAS RN: 68074-63-5
M. Wt: 134.14 g/mol
InChI Key: KYAFCVSEPWYUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-c]pyridin-4-amine is a heterocyclic organic compound that belongs to the imidazo[4,5-c]pyridine family . It has a molecular weight of 134.14 . This compound has been used in various research fields due to its potential applications.


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-c]pyridin-4-amine can be found on various chemical databases .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through radical reactions, which is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

1H-Imidazo[4,5-c]pyridin-4-amine has a high density and excellent performance, indicating that it is a very promising cation in the construction of low-sensitivity high-energy compounds .

Scientific Research Applications

Green Synthesis of Novel Derivatives

A study by Sadek et al. (2018) presents an efficient, environmentally friendly synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives. This process utilizes controlled microwave heating, simplifying operations and ensuring high yields (Sadek, Abdel-Hameed, Abdelnabi, & Meleigy, 2018).

Synthesis and Optical Properties

Kielesiński et al. (2015) developed a novel method to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, demonstrating these compounds' strong UV absorption and fluorescence properties. This method involves C–H amination and could be significant in understanding the optical properties of π-expanded imidazo[1,2-a]pyridines (Kielesiński, Tasior, & Gryko, 2015).

Copper-Catalyzed Synthesis Techniques

Pericherla et al. (2013) describe a copper-catalyzed synthesis method for imidazo[1,2-a]pyridines. This method is noted for its simplicity, affordability, and efficiency, yielding a variety of imidazo[1,2-a]pyridines and demonstrating the scope of this technique in the synthesis of compounds like Zolimidine (Pericherla, Kaswan, Khedar, Khungar, Parang, & Kumar, 2013).

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

Tolkunov et al. (2021) explored the synthesis of new imidazo[1,5-a]pyrimidine derivatives, highlighting a unique acidic condition-driven conversion of imidazo[1,5-a]pyrimidine into 3H-imidazo[4,5-b]pyridine. This conversion showcases a new version of the Dimroth rearrangement, expanding the possibilities in heterocyclic compound synthesis (Tolkunov, Tolkunov, Smirnova, & Tolkunov, 2021).

Development of CGRP Receptor Antagonist Substructures

Leahy et al. (2012) report on the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key substructure in CGRP receptor antagonists. The study describes two efficient synthesis routes, each from different starting materials, demonstrating the versatility and applicability of this compound in medicinal chemistry (Leahy, Desai, Deshpande, Mariadass, Rangaswamy, Rajagopal, Madhavan, & Illendula, 2012).

Novel Synthesis Strategies

Rosenberg et al. (2013) present a strategy for the C2 amination of imidazo[4,5-b]pyridines, leading to the creation of derivatives of protected imidazo[4,5-b]pyridines. This method highlights the regioselective nature and simplicity of the process, opening avenues for easy access to these derivatives (Rosenberg, Williams, Jordan, & Clark, 2013).

Safety And Hazards

The safety data sheet for 1H-Imidazo[4,5-c]pyridin-4-amine indicates that it has hazard statements H302, H315, H319, H335 .

Future Directions

1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate, a similar compound, is considered a promising cation in the construction of low-sensitivity high-energy compounds . This suggests potential future directions for the use of 1H-Imidazo[4,5-c]pyridin-2-amine in similar applications.

properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFCVSEPWYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635867
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-c]pyridin-2-amine

CAS RN

68074-63-5
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-c]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[4,5-c]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
1H-Imidazo[4,5-c]pyridin-2-amine
Reactant of Route 4
1H-Imidazo[4,5-c]pyridin-2-amine
Reactant of Route 5
1H-Imidazo[4,5-c]pyridin-2-amine
Reactant of Route 6
1H-Imidazo[4,5-c]pyridin-2-amine

Citations

For This Compound
8
Citations
T Mordhorst, U Bickmeyer - Tetrahedron letters, 2015 - Elsevier
Focusing on the marine-derived alkaloid ageladine A ([4-(4,5-dibromo-1H-pyrrol-2-yl)]-1H-imidazo[4,5-c]pyridin-2-amine trifluoroacetate), we combined and modified published …
Number of citations: 10 www.sciencedirect.com
M Fujita, Y Nakao, S Matsunaga, M Seiki… - Journal of the …, 2003 - ACS Publications
A novel MMP inhibitor, ageladine A (1) with antiangiogenic activity was isolated from a marine sponge Agelas nakamurai. Structure 1 was determined by a combination of spectroscopic …
Number of citations: 168 pubs.acs.org
Z Luo, X Yue, H Yang, H Liu, RS Klein, Z Tu - Bioorganic & medicinal …, 2018 - Elsevier
Eleven new sphingosine 1-phosphate receptor 2 (S1PR2) ligands were synthesized by modifying lead compound N-(2,6-dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,…
Number of citations: 10 www.sciencedirect.com
M Beesu, SS Malladi, LM Fox, CD Jones… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptor (TLR)-8 agonists strongly induce the production of T helper 1-polarizing cytokines and may therefore serve as promising candidate vaccine adjuvants, especially for …
Number of citations: 42 pubs.acs.org
N Ando, S Terashima - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
Synthesis of the 37 ageladine A analogs was accomplished by employing the total synthetic route of natural ageladine A previously explored by us. From the matrix metalloproteinase-…
Number of citations: 10 www.jstage.jst.go.jp
SR Shengule, WL Loa-Kum-Cheung… - Journal of Medicinal …, 2011 - ACS Publications
A one-pot synthesis of ageladine A and analogues is reported. The key Pictet−Spengler reaction between 2-aminohistamine and aryl aldehydes has been successfully utilized for the …
Number of citations: 30 pubs.acs.org
U Bickmeyer, M Heine, I Podbielski, D Münd… - Biochemical and …, 2010 - Elsevier
Ageladine A is a marine natural product that can be used to fluorescently stain living tissues and cells. Its fluorescence is highly pH dependent with the highest intensities under acidic …
Number of citations: 14 www.sciencedirect.com
S Ramachandran, S Hameed P… - Journal of Medicinal …, 2014 - ACS Publications
From the phenotypic screening of the AstraZeneca corporate compound collection, N-aryl-2-aminobenzimidazoles have emerged as novel hits against the asexual blood stage of …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.